molecular formula C9H7NS B1306609 Isoquinoline-1-thiol CAS No. 4702-25-4

Isoquinoline-1-thiol

Cat. No. B1306609
CAS RN: 4702-25-4
M. Wt: 161.23 g/mol
InChI Key: IOYIDSMWPLNHRC-UHFFFAOYSA-N
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Description

Isoquinoline-1-thiol is a compound related to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly describe isoquinoline-1-thiol, they do provide insights into various derivatives and related compounds, which can help infer some of the properties and synthesis methods that might be applicable to isoquinoline-1-thiol.

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves multi-step reactions, including condensation, oxidation, and functional group transformations. For instance, the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones involves condensation of substituted isoquinolines with thiosemicarbazide . Another example is the synthesis of dinuclear platinum complexes containing aryl-isoquinoline, which involves the coordination of isoquinoline derivatives to platinum centers . Additionally, a microwave-assisted one-pot synthesis method for isoquinolines has been developed, which includes sequential coupling-imination-annulation reactions . These methods could potentially be adapted for the synthesis of isoquinoline-1-thiol.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting the overall properties of the compound. For example, the synthesis of dinuclear platinum complexes reveals the importance of the Pt–Pt bond and the influence of substituents on the electroluminescent properties of the compounds . The molecular structure of isoquinoline-1-thiol would likely be influenced by the presence of the thiol group, which could impact its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. The AgSbF6-mediated protocol for the construction of C-4 thiolated isoquinolin-1(2H)-ones suggests that selective thiolation reactions can be achieved with high regioselectivity . This indicates that isoquinoline-1-thiol could potentially be synthesized or further modified through similar selective thiolation reactions.

Physical and Chemical Properties Analysis

Scientific Research Applications

  • Selective Thiolation and Selenylation : A study by Zhu et al. (2018) developed a new AgSbF6-mediated protocol for the selective thiolation and selenylation at the C-4 position of isoquinolin-1(2H)-ones. This process is efficient and exhibits excellent regioselectivity and broad substrate scope, indicating potential applications in organic synthesis and pharmaceuticals (Zhu et al., 2018).

  • Medicinal Chemistry of Isoquinoline Derivatives : Faheem et al. (2021) discussed the biological activities of 1,2,3,4-tetrahydroisoquinolines (THIQ), highlighting their importance in medicinal chemistry. These compounds show activity against various pathogens and neurodegenerative disorders, underscoring the therapeutic potential of isoquinoline derivatives (Faheem et al., 2021).

  • Isoquinoline Complexes as Metallo-β-Lactamase Inhibitors : Research by Li et al. (2017) revealed that isoquinoline inhibitors can interact with VIM-5 metallo-β-lactamase (MBL) in unique non zinc ion-binding modes. This finding is significant for developing potent inhibitors against B1 MBL, which could be crucial in combating antibiotic resistance (Li et al., 2017).

  • Nucleic Acid Binding and Drug Design : Bhadra and Kumar (2011) focused on the binding aspects of isoquinoline alkaloids to nucleic acids. Their review highlighted the significance of these interactions in drug design, particularly for anticancer properties. This research contributes to understanding the molecular targets and binding specificity of isoquinoline derivatives (Bhadra & Kumar, 2011).

  • Mesoionic Isoquinolinium Thiolates : Ahmed et al. (2021) synthesized unique mesoionic thiazoloisoquinolinium thiolates, highlighting their potential biological activities and applications in organic chemistry. This research opens new avenues for the development of isoquinoline-based compounds with diverse bioactivities (Ahmed et al., 2021).

  • Isoquinolines in Drug Discovery : Luo et al. (2020) reviewed the use of isoquinoline analogs in pharmaceuticals, noting their wide range of biological characteristics. This work emphasizes the importance of the isoquinoline scaffold in drug discovery, particularly for treating various diseases (Luo et al., 2020).

Future Directions

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYIDSMWPLNHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391502
Record name Isoquinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-1-thiol

CAS RN

4702-25-4
Record name 1-Isoquinolinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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